Lipophilicity (XLogP3) Comparison: Target vs. Non-Methoxylated Analog
The computed XLogP3 for N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine is 4.8, compared to approximately 3.8 for the non-methoxylated analog N-(3-chlorophenyl)-1,3-benzothiazol-2-amine [1]. This ~1.0 log unit increase reflects the additional methoxy groups and predicts enhanced membrane permeability and tissue distribution [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | N-(3-chlorophenyl)-1,3-benzothiazol-2-amine: ~3.8 |
| Quantified Difference | ~1.0 log unit increase |
| Conditions | Computed property (XLogP3 algorithm, PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity can be decisive for blood-brain barrier penetration or intracellular target engagement in CNS and oncology research.
- [1] PubChem. Compound Summary for CID 7513147 (target) and CID 229676 (comparator). National Center for Biotechnology Information (2026). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
